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Compound of Interest

Compound Name: Prizidilol

Cat. No.: B107675

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathway for Prizidilol, a
centrally acting antihypertensive agent. The synthesis involves a multi-step process,
commencing with the formation of a pyridazinone ring system, followed by a series of functional
group transformations to introduce the characteristic hydrazine and amino-alcohol moieties.
This document outlines the experimental protocols for each key step, presents quantitative
data in a structured format, and includes a visual representation of the synthetic route.

Prizidilol Synthesis Overview

The synthesis of Prizidilol can be logically divided into five major stages:

Formation of the Pyridazinone Core: Construction of the 6-(2-hydroxyphenyl)-3(2H)-
pyridazinone scaffold.

o Chlorination of the Pyridazinone: Conversion of the hydroxyl group on the pyridazinone ring
to a chlorine atom.

« Introduction of the Epoxide Side Chain: Attachment of the epoxypropoxy side chain to the
phenolic hydroxyl group.

» Epoxide Ring-Opening: Reaction of the epoxide with tert-butylamine to form the amino-
alcohol side chain.
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» Hydrazinolysis: Final conversion of the chloro-pyridazine to the hydrazino-pyridazine,
yielding Prizidilol.

The overall synthetic pathway is depicted in the following diagram:

Click to download full resolution via product page

Figure 1: Overall synthetic pathway of Prizidilol.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the Prizidilol
synthesis, along with relevant quantitative data.

Step 1: Synthesis of 6-(2-Hydroxyphenyl)-3(2H)-
pyridazinone

This initial step involves the condensation of 2-hydroxyacetophenone with glyoxylic acid,
followed by cyclization with hydrazine hydrate to form the pyridazinone ring.

Experimental Protocol:[1]

» To a cooled (10°C) and stirred solution of potassium hydroxide (31.36 g) in water (150 ml),
glyoxylic acid hydrate (18.4 g) is added.
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e 2-Hydroxyacetophenone (24 ml) is then added to the solution, and the mixture is stirred at
room temperature for 21 hours.

e The pH of the reaction mixture is adjusted to approximately 7.

e Hydrazine hydrate (2.5 ml, 0.05 mole) is added, and the mixture is heated under reflux for 2
hours.

e The solid that separates upon cooling is filtered, washed with water and 2-propanol, and
dried to yield the product.

An alternative method involves the dehydrogenation of 6-(2-hydroxyphenyl)-4,5-dihydro-
3(2H)pyridazinone.[2]

Experimental Protocol (Alternative):[2]

e A mixture of 6-(2-hydroxyphenyl)-4,5-dihydro-3(2H)pyridazinone (2.5 g), sodium 3-
nitrobenzenesulphonate (2.96 g), and sodium hydroxide (1.31 g) in water (25 ml) is heated
under reflux for 2.5 hours.

e The warm solution is acidified with acetic acid to a pH of 9.

e The resulting precipitate is filtered to give the product.

Parameter Value Reference
Yield 62-85% [1]
Melting Point 296-302°C [1]
Alternative Method M.P. 287-292°C [2]

Table 1: Quantitative data for the synthesis of 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone.

Step 2: Synthesis of 3-Chloro-6-(2-
hydroxyphenyl)pyridazine
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The hydroxyl group of the pyridazinone is converted to a chlorine atom using phosphorus
oxychloride.

Experimental Protocol:[3]

Dimethylformamide (85 ml) is cooled to 5°C, and phosphorus oxychloride (115 ml) is added
slowly, maintaining the temperature below 60°C.

e 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone (30 g, 0.16 mol) is added rapidly in several
portions.

e The reaction mixture is heated to 85°C and stirred at this temperature for 4.5 hours.

e The mixture is cooled to 35°C and poured into 1 liter of ice-cold water, keeping the
temperature of the quenched solution below 35°C.

o The resulting precipitate is filtered, washed with water, and dried to give the crude product.

 Purification can be achieved by recrystallization from a dimethylformamide/isopropanol

mixture.
Parameter Value Reference
Crude Yield 96% [3]
Purified Yield 80% [3]

Table 2: Quantitative data for the synthesis of 3-Chloro-6-(2-hydroxyphenyl)pyridazine.

Step 3: Synthesis of 3-Chloro-6-(2-
epoxypropoxyphenyl)pyridazine

The phenolic hydroxyl group is alkylated with epibromohydrin to introduce the epoxide side
chain.

Experimental Protocol:[3]
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» A mixture of 3-chloro-6-(2-hydroxyphenyl)pyridazine (2.69 g), epibromohydrin (4.5 ml), and
anhydrous potassium carbonate (3.6 g) in dry butan-2-one (100 ml) is stirred and heated
under reflux for 16 hours.

o The mixture is filtered, and the filtrate is evaporated to dryness.

e The residue is recrystallized twice from ethanol to give the purified product.

Parameter Value Reference

Melting Point 118-119°C [3]

Table 3: Physical data for 3-Chloro-6-(2-epoxypropoxyphenyl)pyridazine.

Step 4: Synthesis of 3-[2-(3-tert-Butylamino-2-
hydroxypropoxy)phenyl]-6-chloropyridazine

The epoxide ring is opened by nucleophilic attack of tert-butylamine to form the characteristic
amino-alcohol side chain of beta-blockers.

Experimental Protocol (Representative):

3-Chloro-6-(2-epoxypropoxyphenyl)pyridazine is dissolved in a suitable solvent such as
ethanol or isopropanol.

» An excess of tert-butylamine (typically 2-3 equivalents) is added to the solution.

e The reaction mixture is heated to reflux and maintained at this temperature for several hours
until the reaction is complete (monitored by TLC or LC-MS).

e The solvent and excess tert-butylamine are removed under reduced pressure.

e The residue is purified by column chromatography or recrystallization to yield the product.

Note: While a specific protocol for this exact substrate was not found in the initial search, this
procedure is representative of standard methods for the synthesis of similar beta-blocker side
chains.
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Step 5: Synthesis of Prizidilol

The final step involves the conversion of the chloro-pyridazine to the corresponding hydrazine
derivative.

Experimental Protocol:[4]

e A mixture of 3-[2-(3-tert-butylamino-2-hydroxypropoxy)phenyl]-6-chloropyridazine (0.01 mol)
and hydrazine hydrate (99%, 0.01 mol) in dioxane (20 mL) is heated under reflux for 6 hours.

e The solid that forms upon cooling is filtered off and recrystallized from ethanol to give
Prizidilol.

Parameter Value Reference

Yield 55% [4]

Table 4: Quantitative data for the synthesis of Prizidilol.

Logical Workflow for Prizidilol Synthesis

The sequence of reactions in the synthesis of Prizidilol is critical for its success. The following
diagram illustrates the logical flow of the synthesis, highlighting the transformation of key
functional groups.
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Starting Materials:
2-Hydroxyacetophenone
Glyoxylic Acid

Step 1: Pyridazinone Formation

l

Intermediate:
6-(2-Hydroxyphenyl)-3(2H)-pyridazinone

Step 2: Chlorination

Intermediate:
3-Chloro-6-(2-hydroxyphenyl)pyridazine

Step 3: Epoxidation

Intermediate:
3-Chloro-6-(2-epoxypropoxyphenyl)pyridazine

[Step 4: Epoxide OpeningD
Intermediate:
3-[2-(3-tert-Butylamino-2-hydroxypropoxy)phenyl]-6-chloropyridazine
[Step 5: Hydrazinolysis]

Final Product:
Prizidilol

Click to download full resolution via product page

Figure 2: Logical workflow of the Prizidilol synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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